molecular formula C16H15N5OS2 B2506528 1-{[2,3'-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol CAS No. 2379993-72-1

1-{[2,3'-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol

Cat. No.: B2506528
CAS No.: 2379993-72-1
M. Wt: 357.45
InChI Key: UJZKCWJAZNTXAX-UHFFFAOYSA-N
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Description

1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is a complex organic compound that combines a bithiophene moiety with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2,3’-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is unique due to its combination of a bithiophene unit and a purine derivative, which provides it with distinct electronic and structural properties. This makes it a versatile compound for various applications in both medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(9-methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c1-21-9-20-14-15(18-8-19-16(14)21)17-6-11(22)13-3-2-12(24-13)10-4-5-23-7-10/h2-5,7-9,11,22H,6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZKCWJAZNTXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(S3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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